molecular formula C14H16Cl2N2O B1429904 M30 (dihydrochloride) CAS No. 64821-19-8

M30 (dihydrochloride)

Cat. No.: B1429904
CAS No.: 64821-19-8
M. Wt: 299.2 g/mol
InChI Key: XJNICPXVRPOSSO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

M30 (Dihydrochloride) is a potent and brain selective monoamine oxidase (MAO) inhibitor . It has two primary targets: Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). The EC50 values for MAO-A and MAO-B are 37 and 57 nM, respectively .

Mode of Action

M30 (Dihydrochloride) interacts with its targets, MAO-A and MAO-B, by inhibiting their activities . This inhibition leads to improved levels of neurotransmitters in the brain. Additionally, M30 (Dihydrochloride) is also an iron chelator with antioxidant properties .

Biochemical Pathways

M30 (Dihydrochloride) affects the biochemical pathways related to monoamine oxidase activity and iron metabolism. By inhibiting MAO-A and MAO-B, M30 (Dihydrochloride) prevents the breakdown of monoamine neurotransmitters, thus increasing their availability . As an iron chelator, M30 (Dihydrochloride) binds to excess iron and facilitates its removal, thereby reducing oxidative stress .

Pharmacokinetics

As a brain-selective compound , it is likely that M30 (Dihydrochloride) has good bioavailability and can cross the blood-brain barrier effectively

Result of Action

M30 (Dihydrochloride) has been shown to have neuroprotective and anti-apoptotic activity . It reduces oxidative damage and shows neuroprotective and neurorestorative effects in various neurodegenerative models . In vitro studies have shown that M30 (Dihydrochloride) significantly decreases intracellular iron content and reduces ferritin expression levels in iron-loaded cells .

Action Environment

The action, efficacy, and stability of M30 (Dihydrochloride) can be influenced by various environmental factors. For instance, the presence of excess iron in the cellular environment can enhance the iron-chelating activity of M30 (Dihydrochloride) . Additionally, the compound’s ability to cross the blood-brain barrier suggests that it is stable and effective in the complex environment of the central nervous system .

Biochemical Analysis

Biochemical Properties

M30 (dihydrochloride) plays a significant role in biochemical reactions. It interacts with enzymes such as monoamine oxidases A and B (MAO-A and -B), inhibiting their activity . This interaction improves the levels of neurotransmitters, which are crucial for the transmission of signals in the nervous system .

Cellular Effects

M30 (dihydrochloride) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . By inhibiting MAO-A and -B, M30 (dihydrochloride) reduces oxidative damage, thereby exerting neuroprotective and neurorestorative effects .

Molecular Mechanism

The mechanism of action of M30 (dihydrochloride) involves its binding interactions with biomolecules and its influence on gene expression. As an iron chelator, it binds to iron, reducing its availability and thereby limiting oxidative damage . As an inhibitor of MAO-A and -B, it prevents these enzymes from breaking down neurotransmitters, thus enhancing neurotransmission .

Dosage Effects in Animal Models

In animal models, the effects of M30 (dihydrochloride) vary with different dosages . At a dosage of 1 mg/kg, administered orally three times a week, M30 (dihydrochloride) was found to reduce hepatic ferritin levels, increase hepatic insulin receptor and glucose transporter-1 levels, and improve glucose tolerance .

Metabolic Pathways

M30 (dihydrochloride) is involved in the metabolic pathway of monoamine oxidases A and B (MAO-A and -B) . By inhibiting these enzymes, it impacts the metabolism of neurotransmitters .

Transport and Distribution

As a brain-permeable compound , it can cross the blood-brain barrier and exert its effects in the brain.

Subcellular Localization

The subcellular localization of M30 (dihydrochloride) is not specified in the search results. Given its role as a mitochondrial enzyme inhibitor , it can be inferred that it localizes to the mitochondria where it exerts its inhibitory effects on MAO-A and -B.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of M 30 dihydrochloride involves the reaction of 5-chloro-8-hydroxyquinoline with N-methyl-N-propargylamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired product. The reaction is followed by purification steps to obtain the compound in its pure form .

Industrial Production Methods

Industrial production of M 30 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

M 30 dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

M 30 dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used in studies involving iron chelation and monoamine oxidase inhibition.

    Biology: Investigated for its neuroprotective properties and potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

    Medicine: Explored for its therapeutic potential in reducing oxidative stress and improving neurotransmitter levels.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Comparison with Similar Compounds

M 30 dihydrochloride is unique due to its dual functionality as an iron chelator and monoamine oxidase inhibitor. Similar compounds include:

In comparison, M 30 dihydrochloride’s combination of neuroprotective, anti-apoptotic, and iron-chelating properties makes it particularly valuable in neurodegenerative disease research and therapy .

Properties

IUPAC Name

5-[[methyl(prop-2-ynyl)amino]methyl]quinolin-8-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O.2ClH/c1-3-9-16(2)10-11-6-7-13(17)14-12(11)5-4-8-15-14;;/h1,4-8,17H,9-10H2,2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNICPXVRPOSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1=C2C=CC=NC2=C(C=C1)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746624
Record name 5-{[Methyl(prop-2-yn-1-yl)amino]methyl}quinolin-8-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64821-19-8
Record name 5-{[Methyl(prop-2-yn-1-yl)amino]methyl}quinolin-8-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64821-19-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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